GGTI298 Trifluoroacetate

Cell Cycle Cancer Biology p53-independent signaling

GGTI298 Trifluoroacetate (CAS 180977-44-0) is a CAAZ peptidomimetic inhibitor of geranylgeranyltransferase type I (GGTase I; EC 2.5.1.59). It potently and selectively inhibits the processing of the geranylgeranylated protein Rap1A (IC₅₀ = 3 µM) with minimal effect on farnesylated Ha-Ras (IC₅₀ > 20 µM).

Molecular Formula C29H34F3N3O5S
Molecular Weight 593.7 g/mol
CAS No. 180977-44-0
Cat. No. B1663633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGTI298 Trifluoroacetate
CAS180977-44-0
SynonymsGGTI 298;  GGTI-298.
Molecular FormulaC29H34F3N3O5S
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1
InChIKeyWALKWJPZELDSKT-UFABNHQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GGTI298 Trifluoroacetate (CAS 180977-44-0): Baseline Characteristics for GGTase I Inhibitor Procurement


GGTI298 Trifluoroacetate (CAS 180977-44-0) is a CAAZ peptidomimetic inhibitor of geranylgeranyltransferase type I (GGTase I; EC 2.5.1.59) . It potently and selectively inhibits the processing of the geranylgeranylated protein Rap1A (IC₅₀ = 3 µM) with minimal effect on farnesylated Ha-Ras (IC₅₀ > 20 µM) . The compound is supplied as a trifluoroacetate salt and is unstable in solution, requiring reconstitution in degassed DMSO just prior to use .

1

Selective GGTase I inhibitor for Rap1A processing studies, with reported discrimination over farnesylated Ha-Ras

2

Enables p53-independent p21 pathway investigation and consistent G0/G1 arrest endpoint readouts across diverse tumor cell models

3

Supplied as trifluoroacetate salt; requires fresh reconstitution in degassed DMSO immediately before use due to solution instability

Why GGTI298 Trifluoroacetate Cannot Be Replaced by Generic GGTase I or FTase Inhibitors


GGTI298 is not interchangeable with other GGTase I inhibitors or farnesyltransferase (FTase) inhibitors. Distinct biological outcomes arise from its specific inhibition profile. For instance, while GGTI298 induces a G₀/G₁ cell cycle arrest and upregulates the tumor suppressor p21ᴡᴀꜰ¹ in a p53-independent manner, the FTase inhibitor FTI-277 exhibits variable effects, often causing G₂/M enrichment or having no effect, and does not induce p21ᴡᴀꜰ¹ [1]. Furthermore, in functional assays, GGTI298, but not FTI-277, can reverse pathogen-induced epithelial barrier disruption [2] and upregulate MHC class I and costimulatory molecules for immune response [3]. Substitution with a generic alternative risks negating these specific cellular and functional outcomes.

FTase inhibitor FTI-277

May shift cell cycle arrest from G0/G1 to G2/M and fails to induce p21 expression, altering pathway-response interpretation.

Other GGTase I inhibitors (e.g., GGTI-286)

May not replicate functional outcomes such as epithelial barrier restoration or MHC class I upregulation seen with GGTI298.

GGTI298 Trifluoroacetate (180977-44-0): Quantitative Evidence for Differentiated Scientific Selection


Distinct Cell Cycle Arrest Profile: G₀/G₁ Block and p53-Independent p21ᴡᴀꜰ¹ Induction vs. FTI-277

In a panel of seven human tumor cell lines, GGTI298 (30 µM) consistently induced a G₀/G₁ cell cycle block and increased expression of the CDK inhibitor p21ᴡᴀꜰ¹, even in p53-null Calu-1 cells. In contrast, the FTase inhibitor FTI-277 caused G₂/M accumulation in some lines, G₀/G₁ arrest in others, or had no effect, and critically, did not induce p21ᴡᴀꜰ¹ in any cell line tested [1].

Cell Cycle Arrest & p21 Induction
Head-to-head
GGTI298 G0/G1 block + p21 in all 7 lines (incl. p53-null)
FTI-277 Variable arrest, no p21 induction in any line
Consistent p53-independent p21 response vs. none
Supports p53-independent tumor suppressor pathway studies
30 µM; 7 human tumor lines; flow cytometry & western blot
Cell Cycle Cancer Biology p53-independent signaling

Potent In Vivo Selectivity for Rap1A (GGTase I) vs. Ha-Ras (FTase) Processing

GGTI298 demonstrates strong selectivity for its primary target, GGTase I, over FTase. In vivo, it inhibits the processing of the geranylgeranylated protein Rap1A with an IC₅₀ of 3 µM. Its effect on the farnesylated protein Ha-Ras is more than 6-fold weaker, with an IC₅₀ exceeding 20 µM .

Prenylation Selectivity
Data to verify
Rap1A IC₅₀ 3 µM · Ha-Ras IC₅₀ >20 µM
>6.7-fold selectivity for GGTase I over FTase
Supports GGTase I-specific pathway dissection
In vivo processing conditions; verify in target model
Enzymology Prenylation Selectivity Screening

Superior Antiproliferative Activity in Myeloid Leukemia vs. GGTI-286

In a screen of 19 myeloid leukemia cell lines, GGTI298 demonstrated broader antiproliferative activity than a closely related GGTase I inhibitor, GGTI-286. GGTI298 achieved significant growth inhibition (>70%) in 14 out of 19 lines, compared to 9 out of 19 for GGTI-286 [1].

Antiproliferative Activity
Head-to-head
GGTI298 14/19 lines >70% inhibition
GGTI-286 9/19 lines >70% inhibition
27% higher response rate across myeloid panel
Supports leukemia cell-model screening context
10 µM; 19 myeloid leukemia cell lines
Hematological Malignancies Leukemia Drug Screening

Reversal of Epithelial Barrier Disruption: Functional Differentiation from FTI-277

In a model of Salmonella enterica infection, GGTI298 (20 µM) completely reversed the pathogen-induced disruption of the epithelial barrier, as measured by the restoration of transepithelial electrical resistance (TER). The FTase inhibitor FTI-277, tested under identical conditions, had no such protective effect [1].

Barrier Function Restoration
Head-to-head
GGTI298 Reversed Salmonella-induced TER decrease
FTI-277 No effect on TER
Functional outcome linked to Rho GTPase prenylation
Supports Rho GTPase-mediated junctional dynamics studies
20 µM; MDCK-1 epithelial model, TER measurement
Infectious Disease Epithelial Biology Functional Assays

GGTI298 Trifluoroacetate (180977-44-0): High-Impact Research and Industrial Application Scenarios


Investigating p53-Independent Growth Arrest and p21ᴡᴀꜰ¹ Signaling

GGTI298 is uniquely suited for studies on p53-independent cell cycle regulation. Its consistent ability to induce G₀/G₁ arrest and robustly upregulate p21ᴡᴀꜰ¹, even in p53-deficient cells (e.g., Calu-1 lung carcinoma), makes it an essential tool for dissecting tumor suppressor pathways independent of p53. In contrast, FTI-277 does not induce p21ᴡᴀꜰ¹, ensuring the observed phenotype is specific to GGTase I inhibition [1].

Elucidating Rho GTPase-Dependent Processes in Cell Morphology and Barrier Function

GGTI298 is a key reagent for functional studies of Rho family GTPases (RhoA, Rac1, Cdc42, RhoB). Its selective inhibition of geranylgeranylation disrupts the membrane localization and function of these proteins. This is evidenced by its ability to prevent Salmonella-induced barrier disruption [2] and disrupt actin stress fibers and focal adhesions [3]. The compound is ideal for experiments where a chemical biology approach is needed to inhibit Rho GTPase signaling.

Synergistic Combination Studies to Overcome Therapeutic Resistance

For researchers exploring combination therapies, GGTI298 is a validated partner for FTase inhibitors like FTI-277. Their co-administration leads to synergistic cytotoxic effects in myeloid leukemia cells by preventing the alternative geranylgeranylation of N-RAS and K-RAS that can drive resistance to FTI monotherapy [4]. This makes GGTI298 a critical component in pre-clinical studies aimed at overcoming resistance mechanisms in RAS-driven cancers.

Immuno-Oncology Research Targeting Tumor Cell Immunogenicity

GGTI298, but not the FTase inhibitor FTI-277, can upregulate MHC class I molecules and the costimulatory molecules CD80 and CD86 on melanoma cells, enhancing their recognition by the immune system [5]. This specific activity positions GGTI298 as a valuable probe for investigating how GGTase I inhibition can modulate the tumor immune microenvironment and potentially sensitize 'cold' tumors to immunotherapy.

Application
Selection Property
Validation Focus
p53-independent growth arrest studies
Reported p21(WAF1) induction in p53-null contexts
G0/G1 arrest and p21 expression endpoints
Rho GTPase-dependent barrier function research
Disruption of geranylgeranylated Rho protein function
Transepithelial resistance and cytoskeletal integrity
Combination resistance mechanism studies in RAS-driven models
Reported synergy with FTase inhibitors
Cytotoxic response and prenylation pathway endpoints
Tumor immunogenicity modulation research
Upregulation of MHC class I and costimulatory molecules
Immune recognition and tumor microenvironment markers

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